FPR1 antagonist 2

説明

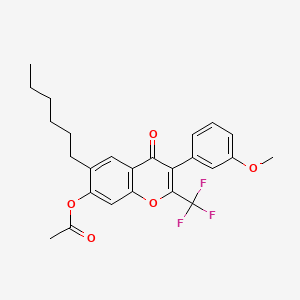

特性

分子式 |

C25H25F3O5 |

|---|---|

分子量 |

462.5 g/mol |

IUPAC名 |

[6-hexyl-3-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |

InChI |

InChI=1S/C25H25F3O5/c1-4-5-6-7-9-16-13-19-21(14-20(16)32-15(2)29)33-24(25(26,27)28)22(23(19)30)17-10-8-11-18(12-17)31-3/h8,10-14H,4-7,9H2,1-3H3 |

InChIキー |

KRHWLJAEKABRDN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC(=CC=C3)OC)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

The Role of FPR1 Antagonists in Innate Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Formyl Peptide Receptor 1 (FPR1) is a pivotal G protein-coupled receptor (GPCR) in the innate immune system. Expressed predominantly on phagocytic leukocytes, such as neutrophils and macrophages, it acts as a sentinel, recognizing pathogen-associated molecular patterns (PAMPs) like N-formyl peptides from bacteria, and danger-associated molecular patterns (DAMPs) released from damaged host cells.[1][2][3] Activation of FPR1 triggers a cascade of pro-inflammatory responses essential for host defense, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[3][4] However, dysregulation of FPR1 signaling can lead to excessive inflammation and tissue damage, implicating it in a range of inflammatory diseases, and even cancer.[2][5][6]

FPR1 antagonists are compounds that inhibit the activity of this receptor, offering a promising therapeutic strategy to modulate aberrant inflammatory responses.[2][7] These antagonists, which include small molecules, peptides, and monoclonal antibodies, work by blocking the binding of activating ligands to FPR1, thereby preventing the initiation of downstream signaling pathways.[2][8] This guide provides a comprehensive overview of the role of FPR1 in innate immunity, the mechanism of action of its antagonists, quantitative data on their efficacy, and detailed experimental protocols for their characterization.

FPR1 and Innate Immunity

FPR1 is a key player in orchestrating the initial inflammatory response.[4] Its expression on the surface of immune cells allows for the rapid detection of bacterial invasion or tissue injury.[1][9] Upon binding to its ligands, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 undergoes a conformational change, leading to the activation of intracellular G proteins.[4][10]

This activation initiates a complex network of signaling pathways, including:

-

Phospholipase C (PLC) Pathway: Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[4]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Plays a crucial role in cell migration, survival, and phagocytosis.[3][4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Including ERK1/2, p38, and JNK, which regulate gene expression and cellular proliferation.[1][3]

The culmination of these signaling events results in a variety of cellular responses critical for innate immunity:

-

Chemotaxis: The directed migration of immune cells towards the site of infection or inflammation.[2][10]

-

Phagocytosis: The engulfment and destruction of pathogens and cellular debris.[1]

-

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.[4][10]

-

Superoxide (B77818) Production: The generation of reactive oxygen species (ROS) by the NADPH oxidase complex to kill invading pathogens.[4][11]

While essential for host defense, prolonged or excessive activation of FPR1 can contribute to the pathology of various inflammatory conditions. Therefore, antagonizing FPR1 presents a viable therapeutic approach to mitigate inflammation-driven tissue damage.[2][7]

Mechanism of Action of FPR1 Antagonists

FPR1 antagonists function by competitively or non-competitively binding to the receptor, thereby preventing its activation by agonist ligands.[2] This blockade inhibits the conformational changes necessary for G protein coupling and the subsequent initiation of downstream signaling cascades.[2] By preventing FPR1 activation, these antagonists can effectively suppress the recruitment and activation of immune cells at sites of inflammation, leading to a reduction in the inflammatory response.[2][8]

The therapeutic potential of FPR1 antagonists is being explored in a variety of diseases, including:

-

Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where excessive inflammation is a key pathological feature.[2]

-

Cancer: By modulating the tumor microenvironment and potentially enhancing the efficacy of other cancer therapies.[2][5]

-

Infectious Diseases: To control the hyper-inflammatory response that can lead to tissue damage in severe infections.[2]

Quantitative Data for FPR1 Antagonists

The efficacy of FPR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) in various functional assays. The binding affinity is often determined by the inhibition constant (Ki). The following table summarizes quantitative data for several well-characterized FPR1 antagonists.

| Antagonist | Assay Type | Cell Type | Agonist | IC50 / EC50 / Ki | Reference |

| POL7200 | Calcium Mobilization | Human PMNs | fMLF | EC50: 8 nM | [8] |

| Chemotaxis | Human PMNs | ND6 | EC50: ~50 nM | [8] | |

| Cyclosporin H (CsH) | Calcium Mobilization | Human PMNs | fMLF | EC50: 80 nM | [8] |

| [3H]-fMLF Binding | FPR1-transfected RBL cells | fMLF | IC50: 100 nM | [7] | |

| POL7178 | Calcium Mobilization | Human PMNs | fMLF | EC50: 100 nM | [8] |

| ICT12035 | Calcium Mobilization | Not Specified | Not Specified | 30 nM | [5] |

| Boc-1 (t-Boc-MLF) | [3H]-fMLF Binding | Not Specified | fMLF | Potent antagonist | [7][9] |

| Boc-2 (t-Boc-FLFLF) | NADPH Oxidase Activity | Neutrophils | fMLF | Potent inhibitor | [9] |

| FPR1 antagonist 1 | Not specified | Not specified | Not specified | IC50: 25 nM | [12] |

| Compound 10 | Binding Affinity | FPR1-HL60 / FPR1-RBL cells | WKYMVm-FITC | Ki: ~100 nM | [6] |

| Boc-fLfLF | NADPH Oxidase Activity | Not specified | fMIFL | Inhibitor | [12] |

| BOC-FlFlF | Calcium Mobilization | Not specified | Not specified | KD: 230 nM | [12] |

*PMNs: Polymorphonuclear leukocytes (neutrophils); RBL: Rat Basophilic Leukemia; fMLF: N-formylmethionyl-leucyl-phenylalanine; ND6: a mitochondrial-derived formyl peptide.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration, a key event in FPR1 signaling.

Materials:

-

FPR1-expressing cells (e.g., FPR1-transfected HL-60 cells or human neutrophils)[6][7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[13]

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES[13]

-

FPR1 agonist (e.g., fMLF)

-

Test antagonist compounds

-

Fluorometric imaging plate reader (e.g., FlexStation)[7]

Protocol:

-

Cell Preparation: Suspend FPR1-expressing cells in HBSS with 10 mM HEPES.

-

Dye Loading: Load the cells with Fluo-4 AM (final concentration of 1.25 µg/mL) and incubate in the dark at 37°C for 30 minutes.[13]

-

Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HBSS.

-

Antagonist Pre-incubation: Add various concentrations of the test antagonist to the cell suspension and incubate at room temperature for 5-30 minutes.[6][14]

-

Agonist Stimulation: Place the cell plate in the fluorometric reader and establish a baseline fluorescence reading. Inject the FPR1 agonist (e.g., 5 nM fMLF) to stimulate the cells.[6][14]

-

Data Acquisition: Measure the change in fluorescence over time. The maximum change in fluorescence within the first 3 minutes is used to determine the response.[14]

-

Data Analysis: Normalize the responses to the agonist-only control (100% activation). Plot the normalized response against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards an agonist.

Materials:

-

Neutrophils or other FPR1-expressing migratory cells

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

-

FPR1 agonist (chemoattractant)

-

Test antagonist compounds

-

Cell counting method (e.g., microscopy with hemocytometer or automated cell counter)

Protocol:

-

Cell Preparation: Isolate and suspend neutrophils in an appropriate buffer.

-

Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of the test antagonist.

-

Chamber Setup: Add the FPR1 agonist to the lower chamber of the chemotaxis apparatus. Place the porous membrane over the lower chamber.

-

Cell Loading: Add the pre-incubated cell suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C for a sufficient time to allow cell migration (e.g., 60-90 minutes).

-

Cell Counting: Quantify the number of cells that have migrated through the membrane to the lower chamber.

-

Data Analysis: Compare the number of migrated cells in the presence of the antagonist to the agonist-only control to determine the inhibitory effect and calculate the IC50.

Receptor Binding Assay

This assay measures the ability of an antagonist to compete with a labeled ligand for binding to FPR1.

Materials:

-

FPR1-expressing cells or membrane preparations

-

Fluorescently labeled FPR1 ligand (e.g., WKYMVm-FITC)[6]

-

Test antagonist compounds

-

Flow cytometer[6]

Protocol:

-

Cell Preparation: Prepare a suspension of FPR1-expressing cells.

-

Antagonist Incubation: Pre-incubate the cells with various concentrations of the unlabeled test antagonist for 30 minutes at 4°C.[6]

-

Labeled Ligand Addition: Add a fixed concentration of the fluorescently labeled ligand (e.g., 0.5 nM WKYMVm-FITC) and incubate for an additional 30 minutes at 4°C.[6]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the amount of bound fluorescent ligand without a washing step.[6]

-

Data Analysis: The reduction in fluorescence intensity in the presence of the antagonist indicates displacement of the labeled ligand. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 or Ki value.

ERK1/2 Phosphorylation Assay

This assay determines if an antagonist can block agonist-induced phosphorylation of downstream signaling molecules like ERK1/2.

Materials:

-

FPR1-expressing cells

-

FPR1 agonist

-

Test antagonist compounds

-

Lysis buffer

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

Western blotting reagents and equipment

Protocol:

-

Cell Culture and Starvation: Culture FPR1-expressing cells and serum-starve them for 4 hours prior to the experiment.[14]

-

Antagonist Pre-treatment: Pre-treat the cells with the test antagonist for a specified time (e.g., 10 minutes).[14]

-

Agonist Stimulation: Stimulate the cells with an FPR1 agonist (e.g., 20 nM fMLF) for various time points (e.g., 0, 5, 15 minutes).[6][14]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2.

-

Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2. Compare the levels of phosphorylation in antagonist-treated cells to the agonist-only control.

Visualizations

Signaling Pathways

Caption: FPR1 Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow

Caption: General Workflow for Characterizing FPR1 Antagonist Efficacy.

Conclusion

FPR1 is a critical receptor in the innate immune response, and its dysregulation is implicated in numerous inflammatory pathologies. The development of specific FPR1 antagonists represents a highly promising therapeutic avenue for a wide range of diseases. This guide has provided a technical overview of the role of FPR1, the mechanism of its antagonists, and the experimental methodologies used to characterize these compounds. The continued investigation into novel and more potent FPR1 antagonists will undoubtedly pave the way for new and effective anti-inflammatory therapies.

References

- 1. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

Elucidation of the FPR1 Antagonist 2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response. Its activation by N-formyl peptides, released by bacteria or damaged mitochondria, triggers a signaling cascade that governs crucial cellular functions such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). Consequently, FPR1 has emerged as a significant therapeutic target for a spectrum of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the signaling pathways initiated by FPR1, with a particular focus on the mechanisms of its antagonism. We present a compilation of quantitative data on various FPR1 antagonists, detailed protocols for key experimental assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction to FPR1 Signaling

FPR1 is a classic seven-transmembrane receptor predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes.[1] Upon binding of its agonist, such as the bacterial peptide fMLF (N-formylmethionyl-leucyl-phenylalanine), FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gi/o family.[2][3] This interaction initiates a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways, often exhibiting biased signaling where certain ligands preferentially activate one pathway over the other.[4][5]

The Canonical Gαi-Mediated Signaling Pathway

The primary signaling axis of FPR1 involves its coupling to the pertussis toxin-sensitive Gαi protein.[2] This coupling leads to the dissociation of the G protein into its Gαi and Gβγ subunits, both of which activate downstream effector molecules.

PLCβ Activation and Calcium Mobilization

The Gβγ subunit activates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This rapid increase in intracellular calcium is a hallmark of FPR1 activation and is essential for many downstream cellular responses.[2]

PI3K/Akt Pathway Activation

The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, a key kinase that regulates a multitude of cellular processes, including cell survival, proliferation, and metabolism.[1][7]

MAPK/ERK Pathway Activation

FPR1 activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[7][8] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The activation of ERK1/2 is crucial for gene expression and cell proliferation.[7]

β-Arrestin-Mediated Signaling and Biased Agonism

Upon agonist binding, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[4][9] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization and internalization. However, β-arrestin can also act as a scaffold protein, initiating a second wave of signaling independent of G proteins.[4][9] This can include the activation of the ERK1/2 pathway.[5][7]

The concept of "biased agonism" arises from the observation that different ligands can stabilize distinct receptor conformations, leading to preferential activation of either the G protein-dependent or the β-arrestin-dependent pathway.[4][5] This has significant implications for drug development, as it may be possible to design ligands that selectively activate pathways leading to therapeutic effects while avoiding those that cause adverse effects.

FPR1 Antagonists

FPR1 antagonists are molecules that bind to the receptor but do not elicit a biological response, thereby blocking the effects of agonists. They can be classified as either competitive or non-competitive antagonists. The development of potent and selective FPR1 antagonists is a major focus of drug discovery efforts for inflammatory diseases.

Quantitative Data on FPR1 Antagonists

The following table summarizes the inhibitory potency of several known FPR1 antagonists.

| Antagonist | Type | Assay | IC50 | Ki | Reference(s) |

| Cyclosporin H | Peptide | [3H]-fMLF Displacement | 100 nM | - | [10] |

| Boc-MLF | Peptide | Superoxide Production | 0.63 µM | - | [11] |

| BOC-FlFlF | Peptide | Calcium Mobilization | - | 230 nM (KD) | [11] |

| Compound 10 (Chromone) | Small Molecule | fMLF-induced Ca2+ mobilization | - | ~100 nM | [12][13] |

| FPR1 antagonist 1 (24a) | Small Molecule | - | 25 nM | - | [14] |

| Afrormosin | Isoflavone | Neutrophil Degranulation | ~67 µM | - | [10] |

| Chenodeoxycholic acid (CDCA) | Bile Acid | fMLF-induced Ca2+ flux | 40 µM | - | [9] |

| Cyclized SRSRY | Peptide | Monocyte Locomotion | 10 pM | - | [9][10] |

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing FPR1

-

FLIPR Calcium 5 or 6 Assay Kit

-

FPR1 agonist (e.g., fMLF)

-

Test antagonists

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom plates

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Cell Plating: Seed FPR1-expressing HEK293 cells into 96- or 384-well plates and culture overnight.

-

Dye Loading: Aspirate the culture medium and add the FLIPR Calcium Assay Kit dye-loading solution to each well. Incubate for 1 hour at 37°C.[15][16]

-

Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed concentration of the FPR1 agonist (e.g., EC80 of fMLF) to all wells. The instrument will simultaneously add the agonist and measure the fluorescence signal over time.[15][16]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pores)

-

Chemoattractant (e.g., fMLF)

-

Test antagonists

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Setup: Add the chemoattractant (e.g., fMLF) to the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.[1][12]

-

Cell Preparation: Pre-incubate isolated neutrophils with varying concentrations of the antagonist or vehicle control.

-

Cell Addition: Add the pre-incubated neutrophils to the upper wells of the chamber.[1][12]

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.[1][12]

-

Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the ability of a ligand to promote the interaction between FPR1 and β-arrestin.

Materials:

-

PathHunter® FPR1 β-arrestin cell line (e.g., from DiscoverX)

-

PathHunter® Detection Reagents

-

Test ligands (agonists and antagonists)

-

White, solid-bottom 96- or 384-well plates

-

Luminometer

Procedure:

-

Cell Plating: Plate the PathHunter® FPR1 β-arrestin cells in the assay plate and incubate overnight.[2][7]

-

Ligand Addition:

-

Incubation: Incubate the plate at 37°C for 90 minutes.[10]

-

Detection: Add the PathHunter® Detection Reagents to each well and incubate at room temperature for 60 minutes.[2][10]

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of FPR1-β-arrestin interaction. For agonists, calculate the EC50. For antagonists, calculate the IC50.

Conclusion

The elucidation of the FPR1 signaling pathway and the mechanisms of its antagonism are critical for the development of novel therapeutics for a wide range of inflammatory and malignant diseases. This guide has provided a detailed overview of the key signaling events, quantitative data on antagonist potency, and comprehensive protocols for essential experimental assays. The provided visualizations of the signaling pathways and experimental workflows are intended to serve as valuable tools for researchers in this dynamic field. Further investigation into biased agonism and the development of highly selective FPR1 modulators hold significant promise for future therapeutic interventions.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. ovid.com [ovid.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Formyl Peptide Receptor 1 (FPR1) in Complex with a Potent Antagonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] It is primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and recognizes N-formyl peptides derived from bacteria and damaged mitochondria.[2][3] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for host defense against pathogens.[4][5] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.[6]

This technical guide provides an in-depth overview of the structural biology of FPR1 in complex with a representative potent antagonist. For the purpose of this guide, we will focus on a well-characterized chromone-based antagonist, referred to as Compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) , which has been identified as a potent and specific FPR1 antagonist.[7] This document will cover quantitative data on its binding, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the interaction of Compound 10 with FPR1, as well as data for other relevant ligands for comparison.

| Ligand/Parameter | Value | Cell Type | Assay Type | Reference |

| Compound 10 | ||||

| Binding Affinity (Ki) | ~100 nM | FPR1-HL60 / FPR1-RBL | Competition Binding | [7] |

| IC50 (Ca2+ Mobilization) | ~1 µM | Human Neutrophils | Calcium Flux Assay | [7] |

| fMLF (agonist) | ||||

| Binding Affinity (Kd) | ~1 nM | Human Neutrophils | Radioligand Binding | [3] |

| Cyclosporin H (antagonist) | ||||

| IC50 | 100 nM | FPR1-transfected RBL cells | Competition Binding | [5] |

| Boc-FLFLF (antagonist) | ||||

| Dissociation Constant (KD) | 230 nM | - | Intracellular Calcium Mobilization | [8] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the structural and functional characterization of the FPR1-antagonist complex are provided below.

A general protocol for obtaining purified FPR1 suitable for structural studies.

-

Gene Expression: The human FPR1 gene is cloned into an appropriate expression vector (e.g., pFastBac) for expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells), which are suitable for producing functional GPCRs.

-

Cell Culture and Infection: Sf9 cells are grown in suspension culture to a high density and then infected with the recombinant baculovirus carrying the FPR1 gene.

-

Membrane Preparation: After a suitable expression period (typically 48-72 hours), the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes containing the expressed FPR1.

-

Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., dodecyl maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)) to extract FPR1 from the lipid bilayer.[9]

-

Affinity Chromatography: The solubilized protein is incubated with an affinity resin (e.g., anti-FLAG M2 affinity gel for a FLAG-tagged receptor). After binding, the resin is washed extensively to remove non-specifically bound proteins.

-

Elution: The purified FPR1 is eluted from the affinity resin using a competitive ligand (e.g., FLAG peptide).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity and remove any aggregates. The protein is maintained in a buffer containing a suitable detergent throughout the purification process.

A generalized protocol for the crystallization of membrane proteins like FPR1.[9][10]

-

Complex Formation: The purified FPR1 is incubated with a molar excess of the antagonist (Compound 10) to ensure the formation of a stable complex.

-

Crystallization Screening: The FPR1-antagonist complex is concentrated to a suitable concentration (typically 5-20 mg/mL).[11][12] Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging-drop vapor diffusion method is commonly employed.[12][13]

-

A small drop (e.g., 1 µL) of the protein-antagonist complex is mixed with an equal volume of the reservoir solution on a coverslip.[12]

-

The coverslip is inverted and sealed over the reservoir well.[12]

-

The setup is incubated at a constant temperature (e.g., 4°C or 20°C) to allow for vapor diffusion and crystal growth.

-

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the parameters of the crystallization condition (e.g., pH, precipitant concentration, additives) to obtain diffraction-quality crystals.

-

Cryo-protection and Harvesting: Before X-ray diffraction, the crystals are typically transferred to a cryo-protectant solution (e.g., the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

-

Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected as the crystal is rotated.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The three-dimensional structure of the FPR1-antagonist complex is determined using molecular replacement, using a known structure of a similar GPCR as a search model.

-

Model Building and Refinement: An initial model of the complex is built into the electron density map and refined to improve its fit to the experimental data and to ensure good stereochemistry.

This protocol describes how to determine the binding affinity (Ki) of an unlabeled antagonist by its ability to compete with a labeled ligand.[7][14]

-

Cell Preparation: Use a cell line that stably expresses FPR1 (e.g., FPR1-HL60 or FPR1-RBL cells).

-

Competition Reaction:

-

In a multi-well plate, add a fixed concentration of a fluorescently labeled FPR1 ligand (e.g., WKYMVm-FITC).[7]

-

Add increasing concentrations of the unlabeled antagonist (Compound 10).

-

Add the FPR1-expressing cells to each well.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Detection: The amount of fluorescent ligand bound to the cells is quantified using flow cytometry.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.[7][14]

-

Cell Loading: Load FPR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (Compound 10) for a short period at room temperature.

-

Agonist Stimulation: Add a fixed concentration of an FPR1 agonist (e.g., fMLF) to stimulate the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometric plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagram illustrates the canonical FPR1 signaling pathway upon agonist binding and the point of inhibition by an antagonist like Compound 10.

Caption: FPR1 signaling pathway and the inhibitory action of an antagonist.

The diagram below outlines the major steps in the experimental workflow for determining the structure of the FPR1-antagonist complex.

References

- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 2. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 7. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. Crystallization and preliminary X-ray diffraction data for the aconitase form of human iron-regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

FPR1 Antagonism in Inflammatory Disease Models: A Technical Guide

Introduction

The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that serves as a critical component of the innate immune system.[1][2] Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, FPR1 is a key player in orchestrating the initial inflammatory response.[1][3][4] It recognizes N-formylated peptides, which are molecular patterns associated with bacterial pathogens or released from damaged host cell mitochondria (Damage-Associated Molecular Patterns or DAMPs).[3][4] Activation of FPR1 by these ligands initiates a cascade of intracellular signals, leading to essential immune functions including chemotaxis (the directed movement of immune cells), degranulation, and the production of reactive oxygen species (ROS) to eliminate pathogens.[1][3][5]

While crucial for host defense, dysregulated or excessive FPR1 signaling can drive pathological inflammation, contributing to tissue damage in a wide range of sterile and infectious inflammatory diseases.[4] This has positioned FPR1 as a promising therapeutic target. FPR1 antagonists—compounds that bind to the receptor and block its activation—offer a strategy to modulate excessive immune responses.[1] By inhibiting the recruitment and activation of immune cells at sites of inflammation, these antagonists hold therapeutic potential for conditions such as inflammatory bowel disease, neuroinflammatory disorders, and rheumatoid arthritis.[1] This guide provides a detailed overview of FPR1's function in disease models, the mechanism of its antagonists, and the experimental protocols used to evaluate their efficacy.

FPR1 Signaling Pathway

Upon binding to an agonist like the N-formyl peptide fMLP, FPR1 undergoes a conformational change, activating an associated intracellular heterotrimeric G-protein of the Gi subtype.[4] This activation leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which is crucial for chemotaxis and the activation of the NADPH oxidase complex responsible for ROS production.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also stimulates MAPK pathways, including p38 and ERK1/2, which are involved in regulating cytokine production and cell survival.[5][6]

Collectively, these pathways orchestrate the pro-inflammatory functions of leukocytes. FPR1 antagonists work by competitively binding to the receptor, preventing agonist binding and thereby inhibiting the initiation of these downstream signals.[1]

Function of FPR1 Antagonists in Inflammatory Disease Models

The detrimental role of sustained FPR1 activation has been demonstrated in numerous preclinical models of inflammatory disease. The use of specific antagonists or genetic deletion of the Fpr1 gene has provided compelling evidence for its therapeutic potential.

Neuroinflammatory Diseases

In the central nervous system (CNS), FPR1 is expressed on microglia and infiltrating macrophages.[7] Its activation contributes to neuroinflammation, a hallmark of diseases like Multiple Sclerosis (MS), Traumatic Brain Injury (TBI), and Alzheimer's Disease (AD).

-

Multiple Sclerosis (MS): In MS models, FPR1 signaling promotes microglial mitochondrial dysfunction, leading to axonal loss and apoptosis.[7][8] The CNS-penetrating small molecule antagonist T0080 has been shown to mitigate autoimmune responses and reduce axonal degeneration in these models.[7][8][9]

-

Traumatic Brain Injury (TBI): Following TBI, FPR1 activation exacerbates acute inflammation, leading to increased tissue damage.[2] Studies in Fpr1 knockout mice showed reduced histological impairment, inflammation, and oxidative stress 24 hours post-injury.[2]

-

Alzheimer's Disease (AD): In early AD models, treatment with the FPR antagonist Boc-2 improved spatial memory, reduced neuronal pathology, and decreased amyloid plaque levels, suggesting that modulating FPR signaling could alleviate cognitive deficits.[8]

Inflammatory Bowel Disease (IBD)

FPR1 is highly expressed in intestinal biopsies from IBD patients and correlates strongly with inflammation severity.[10][11]

-

DSS-Induced Colitis: In the dextran-sulfate sodium (DSS) model of colitis, Fpr1 gene deletion was protective, resulting in lower weight loss, reduced neutrophil infiltration into the colonic mucosa, and less severe histological damage.[10] Pharmacological blockade with the FPR1 antagonist Cyclosporin H inhibits the activation of human neutrophils by mitochondrial formyl peptides, which are found at high levels during active gut inflammation.[11][12]

Ischemia-Reperfusion Injury (IRI)

In sterile injuries like IRI, mitochondrial DAMPs released from necrotic cells activate FPR1 on neutrophils, driving inflammation and tissue damage.

-

Cardiac and Hepatic IRI: Fpr1 gene deficiency reduces inflammation, cardiomyocyte apoptosis, and adverse ventricular remodeling following cardiac IRI.[13] Similarly, pretreatment with the FPR1 antagonist Cyclosporin H (CsH) protects against hepatic IRI, decreasing serum transaminase levels, reducing hepatocyte necrosis, and inhibiting neutrophil accumulation.[13]

Other Inflammatory Models

-

Rheumatoid Arthritis (RA): While the role of FPR1 in RA is complex, it is involved in the recruitment of neutrophils to the synovium.[14] The effects of mixed FPR1/FPR2 agonists like Compound 43 can be reversed by FPR antagonists, demonstrating the receptor's involvement in joint inflammation.[15][16]

-

Lung Injury: Fpr1 knockout mice are protected from acute endotoxin-induced lung injury and cigarette smoke-induced emphysema, showing a significant reduction in the migration of neutrophils and macrophages to the lungs.[3]

Quantitative Data on FPR1 Antagonist Efficacy

The following tables summarize key quantitative findings from preclinical studies evaluating FPR1 antagonists or genetic deletion in various disease models.

Table 1: Efficacy of FPR1 Antagonism/Deletion in Neuroinflammatory Models

| Disease Model | Antagonist / Method | Key Quantitative Outcome | Reference(s) |

| Multiple Sclerosis (EAE) | T0080 (FPR1 antagonist) | Mitigated autoimmune responses and axonal degeneration. | [7][8] |

| Traumatic Brain Injury | Fpr1 gene knockout | Reduced histological damage, MAPK activation, and oxidative stress at 24h post-injury. | [2] |

| Alzheimer's Disease (early stage) | Boc-2 (FPR antagonist) | Improved spatial memory performance and reduced hippocampal amyloid plaques. | [8] |

| Intracerebral Hemorrhage | T0080 (FPR1 antagonist) | Reduced brain edema and improved neurological function. | [17] |

Table 2: Efficacy of FPR1 Antagonism/Deletion in Inflammatory Bowel Disease Models

| Disease Model | Antagonist / Method | Key Quantitative Outcome | Reference(s) |

| DSS-Induced Colitis | Fpr1 gene knockout | Lower weight loss, reduced histological and clinical colitis scores, decreased neutrophil infiltration. | [10] |

| Human Neutrophil Activation | Cyclosporin H (FPR1 antagonist) | Inhibited CD62L shedding, CD63 expression, ROS production, and chemotaxis induced by mitochondrial formyl peptides. | [11][12] |

Table 3: Efficacy of FPR1 Antagonism/Deletion in Other Inflammatory Models

| Disease Model | Antagonist / Method | Key Quantitative Outcome | Reference(s) |

| Cardiac Ischemia-Reperfusion | Fpr1 gene knockout | Significant decrease in collagen volume fraction, infarct area, and apoptotic index. | [13] |

| Hepatic Ischemia-Reperfusion | Cyclosporin H (FPR1 antagonist) | Decreased serum transaminase, reduced hepatocyte necrosis/apoptosis, and inhibited neutrophil accumulation. | [13] |

| Cigarette Smoke-Induced Emphysema | Fpr1 gene knockout | Drastic reduction in neutrophil and macrophage migration to the lung. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of FPR1 antagonists. Below are protocols for key in vivo and in vitro experiments.

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

This model is used to assess the efficacy of FPR1 antagonists in mitigating IBD-like pathology.

-

Animals: C57BL/6 mice (wild-type or Fpr1 knockout), 8-12 weeks old.

-

Induction of Colitis: Administer 2% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[10]

-

Antagonist Treatment:

-

Compound: Cyclosporin H (or other test antagonist).

-

Dosing: Administer the antagonist via intraperitoneal (i.p.) injection daily, starting from day 0 of DSS treatment. A vehicle control group (e.g., saline + 0.5% DMSO) must be included.[18]

-

-

Outcome Measures:

-

Clinical Scoring (Disease Activity Index - DAI): Monitor and score mice daily for weight loss, stool consistency, and presence of blood.

-

Histological Analysis: At day 7, sacrifice mice, collect colons, and fix in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation severity and tissue damage.

-

Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in colon tissue lysates as a quantitative marker of neutrophil infiltration.

-

References

- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. article.imrpress.com [article.imrpress.com]

- 5. mdpi.com [mdpi.com]

- 6. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting formyl peptide receptor 1 reduces brain inflammation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Inflammation and Oxidative Stress by Formyl Peptide Receptors in Cardiovascular Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Formyl peptide receptor activation inhibits the expansion of effector T cells and synovial fibroblasts and attenuates joint injury in models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease [frontiersin.org]

The Therapeutic Potential of Formyl Peptide Receptor 1 (FPR1) Antagonists in Autoimmune Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formyl Peptide Receptor 1 (FPR1) has emerged as a significant therapeutic target for a spectrum of autoimmune and inflammatory diseases. As a G-protein coupled receptor (GPCR) primarily expressed on myeloid leukocytes like neutrophils and macrophages, FPR1 is a key mediator of innate immunity, orchestrating cell chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2][3] Its activation by N-formylated peptides from bacteria or damaged host cell mitochondria triggers pro-inflammatory cascades.[1][2][4] In autoimmune disorders such as rheumatoid arthritis, inflammatory bowel disease, and celiac disease, dysregulated FPR1 signaling contributes to excessive inflammation and tissue damage.[1][2][4][5]

This technical guide provides an in-depth analysis of the therapeutic rationale for inhibiting FPR1. It details the underlying signaling mechanisms, summarizes preclinical data for representative FPR1 antagonists, provides standardized experimental protocols for their evaluation, and explores future directions for drug development. While the prompt specified "FPR1 antagonist 2," this does not correspond to a standard nomenclature in published literature. Therefore, this document will focus on the class of FPR1 antagonists, using well-characterized examples to illustrate their therapeutic potential.

FPR1 Signaling and Mechanism of Antagonism

FPR1 is a classical chemoattractant receptor that couples to the Gαi subunit of heterotrimeric G proteins.[5] Ligand binding initiates a conformational change, leading to the dissociation of Gαi from the Gβγ dimer. This event triggers two primary downstream signaling cascades:

-

Gβγ-mediated Pathway : The Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of intracellular calcium ([Ca2+]i).[5][6] This calcium flux is a critical signal for various cellular responses, including chemotaxis and degranulation.

-

MAPK/ERK Pathway : FPR1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2).[1][6] This pathway is involved in regulating gene expression and cell survival.

FPR1 antagonists function by competitively binding to the receptor, thereby preventing endogenous or pathogenic ligands from initiating these pro-inflammatory signaling cascades.[4] This blockade effectively reduces the recruitment and activation of immune cells at inflammatory sites.[4]

Therapeutic Rationale in Autoimmune Disorders

Dysregulated neutrophil and macrophage activity is a hallmark of many autoimmune diseases. FPR1's role in driving the migration of these cells into tissues makes it a compelling target.

-

Rheumatoid Arthritis (RA): In RA, neutrophils infiltrate the synovial fluid, releasing proteases and ROS that contribute to cartilage destruction. Targeting FPR1 could reduce this infiltration and subsequent joint damage.[4][7]

-

Inflammatory Bowel Disease (IBD): Excessive recruitment of neutrophils to the gut mucosa is a key feature of IBD. FPR1 antagonists could potentially mitigate this inflammatory response.[4]

-

Celiac Disease: FPR1 is implicated in promoting the pro-inflammatory migration of neutrophils into the gut following exposure to gliadin, the pathogenic component of gluten.[1][2]

-

Multiple Sclerosis (MS): There is growing interest in the role of FPR1 in neuroinflammatory conditions like MS, where it may contribute to the activation of microglia and subsequent neuronal damage.[3][4]

Quantitative Data for Representative FPR1 Antagonists

A variety of natural and synthetic compounds have been identified as FPR1 antagonists. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in various in vitro assays.

| Compound Class | Representative Compound | Assay Type | Target Cell/System | IC50 / Ki Value | Reference |

| Cyclic Peptides | Cyclosporin H (CsH) | [³H]-fMLF Displacement | FPR1-transfected RBL cells | IC50: ~100 nM | [7] |

| fMLF-induced Ca²⁺ Mobilization | Human Neutrophils | EC50: 0.01–0.1 µM | [8] | ||

| Peptide Derivatives | Boc-2 (Boc-FLFLFL) | fMLF-induced NADPH-oxidase activity | Neutrophils | Potent inhibitor | [9] |

| Chromones | Compound 10* | fMLF-induced Ca²⁺ Mobilization | FPR1-HL60 cells | IC50: 100-1000 nM | [10] |

| WKYMVm-FITC Binding | FPR1-RBL cells | Ki: ~100 nM | [10] | ||

| Bile Acids | Chenodeoxycholic acid (CDCA) | fMLF-induced Ca²⁺ Flux | Human Monocytes | IC50: 40 µM | [7] |

| Novel Synthetics | POL7200 | fMLF-induced Ca²⁺ Mobilization | Human Neutrophils | EC50: 0.001–0.01 µM | [8] |

| POL7178 | fMLF-induced Ca²⁺ Mobilization | Human Neutrophils | EC50: 0.001–0.01 µM | [8] |

Note: Compound 10 is 6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate.

Key Experimental Protocols and Workflows

Evaluating the potency and specificity of novel FPR1 antagonists requires a standardized set of cellular assays.

Intracellular Calcium Mobilization Assay

This assay is a primary method for functional screening of FPR1 modulators. It measures the antagonist's ability to block the calcium flux induced by an FPR1 agonist like fMLF.

Methodology:

-

Cell Preparation: Use human neutrophils or a cell line stably expressing human FPR1 (e.g., HL-60 cells).

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Wash the cells and resuspend in a buffer. Pre-incubate the cells with various concentrations of the test antagonist (or vehicle control) for 5-30 minutes at room temperature.[10][11]

-

Agonist Stimulation: Place the cell suspension in a fluorometer. Establish a baseline fluorescence reading. Add a specific FPR1 agonist (e.g., 5 nM fMLF) to stimulate the cells.[10][11]

-

Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence indicates the magnitude of the intracellular calcium release.

-

Analysis: Normalize the response to the agonist-only control (100% activation). Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the functional consequence of FPR1 antagonism by measuring the inhibition of directed cell migration.

Methodology:

-

Chamber Setup: Use a Boyden chamber or similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pores for neutrophils).

-

Chemoattractant: Add the FPR1 agonist (e.g., 100 nM fMLF) to the lower wells of the chamber.[8]

-

Cell Preparation: Isolate human neutrophils and pre-incubate them with various concentrations of the test antagonist or vehicle control.

-

Cell Seeding: Add the pre-incubated neutrophils to the upper chamber (the insert).

-

Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for 60-90 minutes to allow cell migration towards the chemoattractant.

-

Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells using microscopy or quantify using a plate reader after cell lysis and staining.

-

Analysis: Calculate the percentage of inhibition of migration compared to the agonist-only control to determine the IC50.

Competitive Receptor Binding Assay

This assay determines if an antagonist directly competes with a known ligand for the same binding site on FPR1.

Methodology:

-

Cell Preparation: Use FPR1-transfected cells (e.g., FPR1-RBL cells).[10]

-

Antagonist Incubation: Incubate the cells with increasing concentrations of the unlabeled test antagonist for 30 minutes at 4°C to reach equilibrium.[10]

-

Fluorescent Ligand Addition: Add a low, fixed concentration (e.g., 0.5 nM) of a high-affinity fluorescently-labeled FPR1 ligand (e.g., WKYMVm-FITC).[10]

-

Incubation: Incubate for an additional 30 minutes at 4°C to allow competitive binding to occur.[10]

-

Analysis: Without washing, immediately analyze the cells using flow cytometry to measure the mean fluorescence intensity (MFI) of the cell population.

-

Calculation: A decrease in MFI indicates displacement of the fluorescent ligand by the test antagonist. Plot the MFI against the antagonist concentration to calculate the Ki (inhibitory constant).

Challenges and Future Directions

While FPR1 is a promising target, its development presents several challenges.

-

Species Specificity: Significant differences exist between human FPR1 and its rodent orthologs, complicating the translation of data from animal models to human clinical trials.[5]

-

Receptor Cross-reactivity: FPR1 belongs to a family with two other receptors, FPR2 and FPR3. Developing antagonists with high selectivity for FPR1 is crucial to avoid off-target effects, as FPR2 can mediate both pro- and anti-inflammatory responses.[9][12]

-

Maintaining Host Defense: Complete blockade of FPR1 could potentially compromise the innate immune response to bacterial infections.[2][5] Therefore, therapies may require careful dosing to modulate, rather than ablate, the inflammatory response.

Future research should focus on developing highly selective small-molecule or biologic antagonists and exploring their efficacy in more sophisticated, humanized preclinical models of autoimmune disease. The development of biased antagonists, which selectively block certain downstream pathways while leaving others intact, could offer a more nuanced therapeutic approach.

Conclusion

Targeting FPR1 with specific antagonists represents a potent and targeted strategy for mitigating the uncontrolled inflammation that drives pathology in numerous autoimmune disorders. By blocking the initial steps of leukocyte recruitment and activation, these agents have the potential to offer a new class of therapy. The preclinical data for several antagonist classes are encouraging, and the availability of robust in vitro assays provides a clear path for the discovery and optimization of new chemical entities. Overcoming the challenges of selectivity and translatability will be key to realizing the full therapeutic potential of FPR1 antagonism in the clinic.

References

- 1. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 4. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. tandfonline.com [tandfonline.com]

The Role of FPR1 Antagonists in Modulating Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are released by bacteria or from damaged mitochondria.[1][2] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][2] Consequently, the development of FPR1 antagonists has emerged as a promising therapeutic strategy for a variety of inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the effects of FPR1 antagonists on cytokine release, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

FPR1 Antagonists and Their Impact on Cytokine Release

Several classes of FPR1 antagonists have been identified, including peptide derivatives and small molecules. These compounds competitively or non-competitively inhibit the binding of agonists to FPR1, thereby attenuating downstream inflammatory responses, including the production and release of key cytokines.

Key FPR1 Antagonists and Their Effects:

-

cFLFLF (cinnamoyl-Phe-(D)Leu-Phe-(D)Leu-Phe): This synthetic peptide is a potent and specific antagonist of FPR1. Studies have shown that cFLFLF treatment can significantly reduce the levels of pro-inflammatory cytokines. In a mouse model of sepsis, treatment with cFLFLF led to a significant decrease in serum and peritoneal levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Boc-FLFLF (N-t-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe): A well-characterized competitive antagonist of FPR1, Boc-FLFLF is widely used in research to probe the function of this receptor.[4][5] While its effects on other cellular responses like chemotaxis and calcium mobilization are well-documented, direct quantitative data on its inhibition of specific cytokine release is less abundant in the literature. However, its established role in blocking FPR1 activation implies an inhibitory effect on downstream cytokine production.[4][5]

-

Cyclosporin H: This cyclic peptide is a potent and selective antagonist of FPR1.[6][7][8] It has been shown to inhibit fMLP-induced neutrophil activation, including superoxide (B77818) formation and degranulation.[7] While it is a powerful tool for studying FPR1-mediated processes, specific IC50 values for the inhibition of cytokine release are not consistently reported. Its primary mechanism is interfering with agonist binding to the receptor.[8]

-

Annexin A1 (AnxA1) and its mimetic peptide Ac2-26: AnxA1 is an endogenous protein that can act as a biased agonist or antagonist at FPRs, often exerting pro-resolving and anti-inflammatory effects. The N-terminal peptide of AnxA1, Ac2-26, has been shown to suppress the production of pro-inflammatory mediators. In various inflammatory models, Ac2-26 has been demonstrated to reduce the levels of TNF-α, IL-1β, and IL-6.[9]

-

PMX53: It is important to note that PMX53 is primarily a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), not FPR1.[10] However, due to the interconnectedness of inflammatory pathways, its effects on cytokine release are relevant. There are conflicting reports regarding its impact on cytokine production. Some studies suggest it does not alter cytokine release induced by certain inflammatory stimuli, while others show it can inhibit TNF-α production. This discrepancy may be due to different experimental models and stimuli used.[10]

Quantitative Data on Cytokine Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of various antagonists on cytokine release.

| Antagonist | Cytokine(s) Inhibited | Cell Type/Model | Stimulus | Concentration/Dose | Observed Effect | Reference |

| cFLFLF | IL-6, IL-1β, TNF-α | Mouse model of sepsis | Cecal Ligation and Puncture (CLP) | Not specified | Significant decrease in serum and peritoneal cytokine levels | [1] |

| Ac2-26 | TNF-α, IL-1β, IL-6, IL-17A | Rat model of rheumatoid arthritis | Collagen-induced arthritis | Not specified | Significant inhibition of cytokine expression in joint tissue | [9] |

| PMX53 | TNF-α | Mouse model | C5a | 1 and 3 mg/kg (i.v.) | ~90% reduction in C5a-mediated TNF plasma levels | [11] |

Note: Specific IC50 values for direct inhibition of cytokine release by many FPR1 antagonists are not consistently available in the literature, with studies often focusing on other functional readouts like chemotaxis or calcium flux.

Signaling Pathways

The activation of FPR1 by an agonist initiates a signaling cascade that culminates in the transcription and release of cytokines. Antagonists block this pathway at the initial receptor-ligand interaction step.

FPR1 Signaling Pathway Leading to Cytokine Release

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the effect of FPR1 antagonists on cytokine release and related cellular functions.

Cytokine Release Assay (ELISA)

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Methodology:

-

Cell Culture and Treatment:

-

Plate immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), neutrophils, or macrophage cell lines like THP-1) in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the FPR1 antagonist or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an FPR1 agonist (e.g., fMLP) or another inflammatory stimulus (e.g., LPS) for a designated period (e.g., 4-24 hours).

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of an FPR1 antagonist to block agonist-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate neutrophils or use an appropriate cell line (e.g., HL-60 cells differentiated into neutrophil-like cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye.

-

Wash the cells to remove excess dye.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded cells in a suitable buffer.

-

Place the cell suspension in a fluorometer cuvette or a 96-well black plate.

-

Establish a baseline fluorescence reading.

-

Add the FPR1 antagonist at the desired concentration and incubate for a short period.

-

Add the FPR1 agonist (e.g., fMLP) to stimulate the cells.

-

Record the change in fluorescence over time. The antagonist's effect is determined by the reduction in the agonist-induced fluorescence peak.

-

Experimental Workflow for Evaluating FPR1 Antagonists

Conclusion

FPR1 antagonists represent a compelling class of therapeutic agents for the management of inflammatory diseases by virtue of their ability to modulate the innate immune response. By blocking the activation of FPR1, these compounds can effectively reduce the production and release of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of novel FPR1 antagonists. Future research should focus on elucidating the precise quantitative effects of a broader range of antagonists on cytokine profiles in various disease models to facilitate their clinical translation.

References

- 1. Knockout or treatment with an antagonist of formyl peptide receptor 1 protects mice from sepsis by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential inhibition of human neutrophil activation by cyclosporins A, D, and H. Cyclosporin H is a potent and effective inhibitor of formyl peptide-induced superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evidence for anti-inflammatory effects of C5a on the innate IL-17A/IL-23 axis - PMC [pmc.ncbi.nlm.nih.gov]

Modulating Immune Cell Trafficking: A Technical Guide to FPR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of immune cells, particularly neutrophils and macrophages.[1][2] It plays a pivotal role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or released from damaged host cell mitochondria.[2][3] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to directed immune cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS), all crucial for host defense.[4] However, dysregulated FPR1 activity can contribute to the pathogenesis of various inflammatory diseases, cancer, and tissue damage.[2]

FPR1 antagonists are molecules that bind to FPR1 and inhibit its activation by agonist ligands.[2] By blocking the downstream signaling pathways, these antagonists can effectively modulate immune cell trafficking and dampen inflammatory responses.[2] This technical guide provides an in-depth overview of FPR1 antagonists, including their mechanism of action, quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action of FPR1 Antagonists

FPR1 antagonists function by competitively binding to the receptor, thereby preventing the binding of endogenous and exogenous agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine).[2] This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the subsequent activation of downstream signaling cascades. The primary mechanism is the occupation of the ligand-binding pocket, effectively acting as a "cap on a keyhole" to prevent the "key" (the formyl peptide) from entering and activating the "lock" (FPR1).[2] FPR1 antagonists can be small molecules, peptides, or even monoclonal antibodies.[2]

Core Signaling Pathway of FPR1

Upon agonist binding, FPR1 activates heterotrimeric G-proteins, primarily of the Gi family. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events, along with the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, culminate in various cellular responses, including chemotaxis, superoxide (B77818) production, and degranulation.[5][6]

Quantitative Data for Selected FPR1 Antagonists

The following tables summarize the inhibitory activities of various classes of FPR1 antagonists in key functional assays.

Table 1: Small Molecule FPR1 Antagonists - Chromones and Isoflavones

| Compound | Assay | Cell Type | Agonist | IC50 (µM) | Ki (nM) | Reference |

| Compound 10 | Ca²⁺ Mobilization | FPR1-HL60 | fMLF | 0.05 | - | [7] |

| Chemotaxis | Human Neutrophils | fMLF | 0.12 | - | [7] | |

| Binding | FPR1-RBL | WKYMVm-FITC | - | 90-110 | [3][7] | |

| Compound 4 | Ca²⁺ Mobilization | FPR1-HL60 | fMLF | 0.31 | - | [8] |

| Chemotaxis | Human Neutrophils | fMLF | 0.024 | - | [8] | |

| Compound 26a | Ca²⁺ Mobilization | FPR1-HL60 | fMLF | 0.09 | - | [8] |

| FPR1 antagonist 1 | - | - | - | 25 (nM) | - | [9] |

Table 2: Peptide and Other FPR1 Antagonists

| Compound | Assay | Cell Type | Agonist | IC50 (µM) | Ki (nM) | Reference |

| Cyclosporin H | Binding | FPR1-RBL | [³H]-fMLF | 0.1 | - | [6] |

| Boc-FLFLF | - | - | - | - | 230 | [10] |

| 3570-0208 | Binding | U937 | WPep-FITC | - | 95 | [10] |

| Ca²⁺ Mobilization | - | fMLF | 0.43 | - | [10] |

Experimental Protocols

Chemotaxis Assay (Boyden Chamber/Transwell Method)

This assay measures the directed migration of immune cells towards a chemoattractant.

Detailed Methodology:

-

Cell Isolation: Isolate human neutrophils from fresh peripheral blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[11]

-

Cell Preparation: Wash the isolated neutrophils and resuspend them in a serum-free assay medium (e.g., HBSS with 2% heat-inactivated human serum albumin) to a final concentration of 1-2 x 10⁶ cells/mL.[12]

-

Antagonist Preparation: Prepare a series of dilutions of the FPR1 antagonist in the assay medium.

-

Assay Setup:

-

Add the chemoattractant (e.g., 10 nM fMLF) to the lower wells of a 96-well Transwell plate with a 3-5 µm pore size membrane.[11]

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the antagonist or vehicle control for 15-30 minutes at room temperature.[7]

-

Add the cell suspension to the upper chamber of the Transwell plate.[11]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow for cell migration.[11]

-

Quantification:

-

Carefully remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®, or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring fluorescence.[11][12]

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.[13]

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing human FPR1 (e.g., FPR1-transfected HL-60 cells) or primary neutrophils.[7]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[14]

-

Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer (e.g., HBSS with calcium and magnesium).[15]

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96- or 384-well black, clear-bottom microplate.[14]

-

Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.[16]

-

Add the FPR1 antagonist at various concentrations to the wells and incubate for a short period (e.g., 5-30 minutes) at room temperature.[7]

-

Establish a baseline fluorescence reading.

-